

# Spectroscopic Characterization of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: *1-(Difluoromethoxy)-4-methylbenzene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-(Difluoromethoxy)-4-methylbenzene** (CAS No. 1583-83-1). The strategic incorporation of the difluoromethoxy group into aromatic scaffolds is a key strategy in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties. A thorough understanding of the spectroscopic signature of this building block is essential for reaction monitoring, quality control, and structural elucidation of its derivatives in drug discovery and development.

## Molecular Structure and Properties

**1-(Difluoromethoxy)-4-methylbenzene** is an aromatic ether with the molecular formula  $C_8H_8F_2O$  and a molecular weight of 158.15 g/mol [1][2][3]. Its structure consists of a toluene molecule substituted with a difluoromethoxy group at the para position.

Table 1: Physicochemical Properties of **1-(Difluoromethoxy)-4-methylbenzene**

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>2</sub> O	[1][2]
Molecular Weight	158.145 g/mol	[1]
Boiling Point	167.4 ± 30.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	61.2 ± 20.4 °C	[1]

## Spectroscopic Data

While a complete set of experimentally-derived spectra for **1-(Difluoromethoxy)-4-methylbenzene** is not readily available in the public domain, the following sections present predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in the molecule.

Table 2: Predicted <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.15	d, J ≈ 8.5 Hz	2H	Ar-H (ortho to -CH <sub>3</sub> )
~7.05	d, J ≈ 8.5 Hz	2H	Ar-H (ortho to -OCHF <sub>2</sub> )
~6.55	t, <sup>3</sup> JHF ≈ 74 Hz	1H	-OCHF <sub>2</sub>
~2.35	s	3H	-CH <sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~150.0	s	C-OCHF <sub>2</sub>
~135.0	s	C-CH <sub>3</sub>
~130.0	s	Ar-CH (ortho to -CH <sub>3</sub> )
~120.0	s	Ar-CH (ortho to -OCHF <sub>2</sub> )
~115.0	t, <sup>1</sup> JCF $\approx$ 260 Hz	-OCHF <sub>2</sub>
~21.0	s	-CH <sub>3</sub>

Table 4: Predicted <sup>19</sup>F NMR Spectroscopic Data (470 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~-80 to -95	d, <sup>3</sup> JHF $\approx$ 74 Hz	-OCHF <sub>2</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )
1610, 1510	Strong, Medium	Aromatic C=C bending
1250-1200	Strong	Aryl-O stretch
1100-1000	Strong	C-F stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
158	High	[M] <sup>+</sup> (Molecular ion)
107	Medium	[M - OCHF <sub>2</sub> ] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
51	Medium	[CHF <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1-(Difluoromethoxy)-4-methylbenzene**.

### NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of **1-(Difluoromethoxy)-4-methylbenzene** is dissolved in ~0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16.
- Relaxation Delay: 1.0 s.

<sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024.
- Relaxation Delay: 2.0 s.

<sup>19</sup>F NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -50 to -150 ppm.
- Number of Scans: 64.
- Relaxation Delay: 1.5 s.

Data Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl<sub>3</sub>:  $\delta$ H = 7.26 ppm,  $\delta$ C = 77.16 ppm) or TMS ( $\delta$ H = 0 ppm).

## IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Acquisition:

- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 32.
- A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

## Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

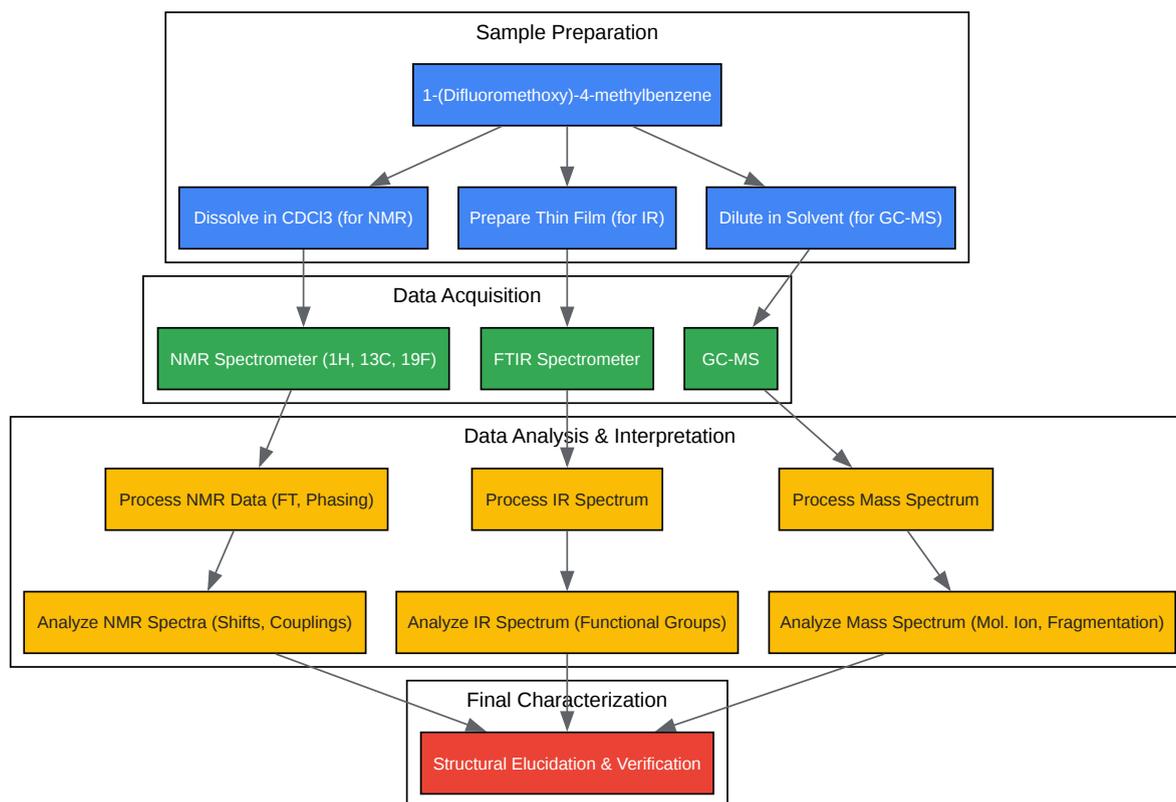
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

## Workflow Visualization

The general workflow for the spectroscopic characterization of a compound like **1-(Difluoromethoxy)-4-methylbenzene** is depicted below.



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## References

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- 2. 1-(Difluoromethoxy)-4-methylbenzene - Shandong Biotech [shandongbiotech.com]
- 3. 1583-83-1|1-(Difluoromethoxy)-4-methylbenzene|BLD Pharm [bldpharm.com]
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